molecular formula C30H26BrP B14406416 [(6-Methylnaphthalen-2-yl)methyl](triphenyl)phosphanium bromide CAS No. 85388-24-5

[(6-Methylnaphthalen-2-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14406416
CAS No.: 85388-24-5
M. Wt: 497.4 g/mol
InChI Key: RBBYHKJKUQXPDF-UHFFFAOYSA-M
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Description

(6-Methylnaphthalen-2-yl)methylphosphanium bromide is a chemical compound with the molecular formula C26H22BrP It is a phosphonium salt that features a naphthalene moiety substituted with a methyl group at the 6-position and a triphenylphosphonium group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylnaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 6-methylnaphthalene with triphenylphosphine and a brominating agent. The reaction conditions often include:

    Solvent: Polar organic solvents such as dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, a catalyst such as palladium may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Methylnaphthalen-2-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxide ions can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methylnaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to target specific cells.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methylnaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can exert its effects by binding to specific proteins and altering their function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the naphthalene moiety.

    (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound features a dioxolane ring instead of the naphthalene moiety.

Uniqueness

(6-Methylnaphthalen-2-yl)methylphosphanium bromide is unique due to the presence of the naphthalene moiety, which can impart different chemical and physical properties compared to other phosphonium salts. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

85388-24-5

Molecular Formula

C30H26BrP

Molecular Weight

497.4 g/mol

IUPAC Name

(6-methylnaphthalen-2-yl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C30H26P.BrH/c1-24-17-19-27-22-25(18-20-26(27)21-24)23-31(28-11-5-2-6-12-28,29-13-7-3-8-14-29)30-15-9-4-10-16-30;/h2-22H,23H2,1H3;1H/q+1;/p-1

InChI Key

RBBYHKJKUQXPDF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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